Hosenkoside A

Descripción

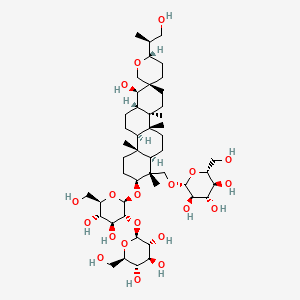

Hosenkoside A (C₄₈H₈₂O₂₀, MW 979.15, CAS 156791-82-1) is a baccharane-type glycoside isolated from the seeds of Impatiens balsamina (commonly known as garden balsam) . It exhibits significant antitumor activity by inducing apoptosis and cell cycle arrest in cancer cells . Structurally, it consists of a triterpenoid aglycone (baccharane skeleton) linked to sugar moieties. Its solubility profile includes methanol and DMSO (51.06 mM in DMSO), and it is commercially available for pharmacological research . Pharmacokinetic studies in rats show a peak plasma concentration of 162.08 ± 139.87 ng/mL at 0.67 hours post-oral administration and a terminal half-life of 5.39 ± 2.06 hours .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23+,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKFJOYCFLIWIA-MDQYKXRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hosenkoside A se suele aislar de las semillas secas de Impatiens balsamina L. El proceso de extracción implica varios pasos, que incluyen la extracción con disolvente, la separación cromatográfica y la purificación. El compuesto se identifica y caracteriza mediante métodos espectroscópicos como la resonancia magnética nuclear (RMN), la espectroscopia infrarroja (IR) y la espectrometría de masas de ionización por electrospray de alta resolución (HR-ESI-MS) .

Análisis De Reacciones Químicas

Hosenkoside A se somete a diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. .

4. Aplicaciones de la investigación científica

This compound tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las estructuras de los glucósidos y su reactividad.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.

Aplicaciones Científicas De Investigación

Hosenkoside A has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycoside structures and their reactivity.

Industry: It is used in the development of new drugs and therapeutic agents.

Mecanismo De Acción

Hosenkoside A ejerce sus efectos principalmente a través de su interacción con las vías celulares implicadas en el crecimiento celular y la apoptosis. Se dirige a vías moleculares específicas, lo que conduce a la inhibición de la proliferación de células cancerosas y la inducción de la muerte celular programada .

Comparación Con Compuestos Similares

Structural Isomers: Hosenkoside B and C

Hosenkoside A, B, and C are C-26/C-28 positional isomers with identical molecular formulas (C₄₈H₈₂O₂₀) but differ in the substitution position of their sugar chains (Table 1). Traditional tandem mass spectrometry (MS/MS) fails to distinguish them due to identical fragmentation patterns (e.g., m/z 631.3844 fragment ion) . However, traveling wave ion mobility spectrometry (TWIMS) coupled with predicted collision cross-section (CCS) values enables differentiation:

- CCS Values :

Despite identical predicted CCS values for A and B, their actual drift times reveal Hosenkoside B has a smaller CCS than A, attributed to its higher polarity . Chromatographically, this compound elutes later (24.16 min) than B (20.35 min) and C (22.38 min), consistent with its lower polarity .

Table 1: Structural and Physicochemical Comparison of this compound, B, and C

| Parameter | This compound | Hosenkoside B | Hosenkoside C |

|---|---|---|---|

| Molecular Formula | C₄₈H₈₂O₂₀ | C₄₈H₈₂O₂₀ | C₄₈H₈₂O₂₀ |

| CAS Number | 156791-82-1 | Not reported | 156764-83-9 |

| Sugar Chain Position | C-28 | C-26 | C-26 (distinct configuration) |

| CCS Value (Ų) | 296.9 | 296.9 | 292.7 |

| Drift Time (ms) | 11.45 | 10.55 | 10.13 |

| Polarity | Moderate | High | High |

Other Hosenkoside Derivatives

The Hosenkoside family includes additional members with expanded sugar chains or aglycone modifications:

- Hosenkoside K (C₅₄H₉₂O₂₅, MW 1141.29, CAS 160896-49-1): Features an additional hexose unit compared to this compound .

- Hosenkoside M (C₅₃H₉₀O₂₄, MW 1111.8, CAS 161016-51-9): Contains a modified aglycone structure with anti-prostate cancer activity .

- Hosenkoside G (C₄₇H₈₀O₁₉, MW 949.14, CAS 160896-46-8): Lacks one hydroxyl group compared to this compound .

Table 2: Key Derivatives of this compound

| Compound | Molecular Formula | Molecular Weight | CAS Number | Notable Features |

|---|---|---|---|---|

| Hosenkoside K | C₅₄H₉₂O₂₅ | 1141.29 | 160896-49-1 | Extra hexose unit |

| Hosenkoside M | C₅₃H₉₀O₂₄ | 1111.8 | 161016-51-9 | Modified aglycone; targets prostate cancer |

| Hosenkoside G | C₄₇H₈₀O₁₉ | 949.14 | 160896-46-8 | Reduced hydroxylation |

Pharmacological and Functional Differences

While all Hosenkosides share antitumor properties, their biological specificity varies:

- This compound : Broad-spectrum antitumor activity, inducing apoptosis across multiple cancer types .

- Hosenkoside M : Selectively inhibits prostate cancer cell proliferation and migration .

- Hosenkoside K : Used in traditional Chinese medicine (TCM) standardization, with roles in metabolic regulation .

Solubility and Bioavailability :

- This compound’s solubility in DMSO (51.06 mM) facilitates in vitro studies .

- Derivatives like Hosenkoside K and M exhibit lower solubility due to larger molecular sizes .

Analytical Challenges and Advances

Differentiating Hosenkoside isomers requires TWIMS-CCS or polarity-based chromatography due to limitations in MS/MS . For example, CCSbase-predicted CCS values combined with experimental drift times resolve ambiguities among A, B, and C . Future studies may leverage molecular networking or NMR crystallography for deeper structural insights .

Actividad Biológica

Hosenkoside A is a baccharane glycoside derived from the seeds of Impatiens balsamina. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic structure, which contributes to its biological activity. The compound belongs to a class of natural products known for their potential therapeutic benefits. Its chemical formula and structure play a crucial role in its interaction with biological systems.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Antitumor Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies indicate that it displays significant growth inhibitory effects against human cancer cell lines such as A375, which is associated with melanoma .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.

Antitumor Studies

A significant body of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways, including the modulation of gene expression related to cell cycle regulation and apoptosis .

| Study | Cell Line | Effect | Reference |

|---|---|---|---|

| Inhibition of proliferation | A375 (melanoma) | Significant growth inhibition | |

| Apoptosis induction | Various cancer lines | Increased apoptosis markers |

Antimicrobial Studies

This compound has also been evaluated for its antimicrobial efficacy. In a study assessing its activity against common pathogens, it was found to inhibit the growth of several strains, indicating its potential as a natural antimicrobial agent.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | Inhibition observed | |

| Gram-negative bacteria | Moderate inhibition |

Case Studies

Several case studies highlight the practical implications of this compound's biological activities:

- Anticancer Efficacy : A case study involving cervical cancer cells demonstrated that this compound, when used in conjunction with metal complexes, exhibited enhanced inhibitory effects on cancer cell proliferation compared to controls. This suggests that modifying this compound with metal complexes may improve its therapeutic efficacy .

- Antimicrobial Applications : Another study explored the use of this compound in developing new antimicrobial formulations. The results indicated that formulations containing this compound showed improved effectiveness against resistant bacterial strains, highlighting its potential role in combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.